![molecular formula C20H17N5O3S B2389737 1-(3,4-dimethylphenyl)-6-((4-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 851125-13-8](/img/structure/B2389737.png)
1-(3,4-dimethylphenyl)-6-((4-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,3,4-thiadiazole derivatives were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The synthesis involved a series of transformations including hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines .Scientific Research Applications
Medicinal Chemistry and Drug Development
Synthesis of Pyrazole Derivatives: 1-(3,4-dimethylphenyl)-6-((4-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one serves as a valuable building block for synthesizing pyrazole derivatives. Researchers use it to create novel compounds with potential pharmacological activity. For instance, it can be used as a reactant to produce 2-(3,4-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester .
Organic Synthesis
Alkene Hydromethylation: The compound’s unique structure makes it suitable for radical-based transformations. When paired with a Matteson–CH₂–homologation, it enables formal anti-Markovnikov alkene hydromethylation. This reaction is valuable for organic synthesis and can lead to the creation of diverse functionalized molecules .
Radioisotope Labeling
Synthesis of Radiolabeled Compounds: Researchers have utilized 1-(3,4-dimethylphenyl)-1-(ring-U-14C)phenylethane as a precursor for radiolabeled compounds. By incorporating a radioisotope, they can study biological processes, receptor binding, and metabolic pathways in living organisms .
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-6-[(4-nitrophenyl)methylsulfanyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S/c1-12-3-6-16(9-13(12)2)24-18-17(10-21-24)19(26)23-20(22-18)29-11-14-4-7-15(8-5-14)25(27)28/h3-10H,11H2,1-2H3,(H,22,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVMQMRYNNOPLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC4=CC=C(C=C4)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-6-((4-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one |
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